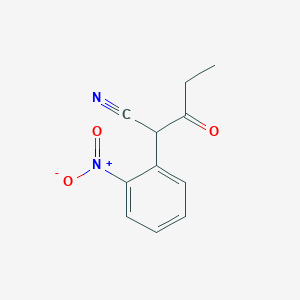

2-(2-Nitrophenyl)-3-oxopentanenitrile

Description

Contextualizing Nitrile and Ketone Functionalities in Complex Organic Molecules

The nitrile and ketone groups are fundamental functionalities in organic chemistry, each contributing unique reactivity profiles to a molecule. The nitrile group, with its carbon-nitrogen triple bond, can undergo a variety of transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with organometallic reagents to form ketones. This versatility makes nitriles crucial intermediates in the synthesis of numerous pharmaceuticals and natural products.

Ketones, characterized by a carbonyl group, are central to a vast number of organic reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to the formation of alcohols, while the acidity of the α-protons allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

The combination of these two functionalities in a β-ketonitrile structure, such as in 2-(2-nitrophenyl)-3-oxopentanenitrile, results in a molecule with enhanced synthetic utility. The methylene (B1212753) group situated between the nitrile and ketone is particularly acidic, readily forming a stabilized carbanion that can participate in various alkylation and condensation reactions. This dual reactivity, acting as both an electrophile at the nitrile and carbonyl carbons and a nucleophile at the α-carbon, enables the construction of complex molecular scaffolds. nih.gov

A general synthetic approach to β-ketonitriles involves the acylation of a nitrile with an ester in the presence of a strong base. For instance, the synthesis of the related compound 2-(p-chlorophenyl)-3-oxopentanenitrile is achieved by reacting p-chlorophenylacetonitrile with ethyl propionate (B1217596) using sodium methoxide (B1231860) as a base. youtube.comnih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from 2-nitrophenylacetonitrile (B16159) and an appropriate propionylating agent.

Table 1: Physicochemical Properties of Structurally Related Nitrophenylacetonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2-Nitrophenyl)acetonitrile | 610-66-2 | C₈H₆N₂O₂ | 162.15 |

| 2-(3-Nitrophenyl)acetonitrile | 621-50-1 | C₈H₆N₂O₂ | 162.15 |

| 2-(4-Nitrophenyl)acetonitrile | 555-21-5 | C₈H₆N₂O₂ | 162.15 |

Note: Data for analogous compounds is presented due to the limited availability of specific data for this compound.

Significance of Ortho-Nitroaryl Moieties in Synthetic Intermediates

The presence of an ortho-nitroaryl group in this compound is of particular strategic importance in synthetic organic chemistry. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and adjacent functional groups. More significantly, the ortho positioning of the nitro group relative to the rest of the molecule allows for its participation in intramolecular cyclization reactions.

A key transformation of the nitro group is its reduction to an amino group. This transformation is readily achieved using a variety of reducing agents, such as iron or zinc metal in acidic media. researchgate.net The resulting ortho-amino-substituted intermediate can then undergo intramolecular condensation with either the ketone or the nitrile functionality, leading to the formation of various heterocyclic systems. For example, reductive cyclization of related N-(o-nitroaryl)amino esters is a well-established method for the synthesis of dihydroquinoxalinones, which are privileged scaffolds in medicinal chemistry. researchgate.net

This potential for intramolecular cyclization makes ortho-nitroaryl compounds valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including quinolines, indoles, and benzodiazepines. The specific heterocyclic system formed depends on the nature of the side chain and the reaction conditions employed. The reactivity of β-ketonitriles with ortho-substituents has been exploited in the synthesis of various chromene derivatives through reactions involving 1,6-conjugate addition and subsequent annulation. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-3-oxopentanenitrile |

InChI |

InChI=1S/C11H10N2O3/c1-2-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 |

InChI Key |

JEBWEZDMINZQGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Nitrophenyl 3 Oxopentanenitrile and Analogous Structures

Classical Synthetic Routes to β-Ketonitriles

The foundational methods for constructing the β-ketonitrile scaffold primarily involve the formation of a carbon-carbon bond adjacent to a nitrile group. One of the most established strategies is the acylation of activated nitrile carbanions. This typically involves the deprotonation of an α-carbon to the nitrile group using a strong base, followed by reaction with an acylating agent like an ester or acid chloride.

Historically, bases such as sodium amide and sodium ethoxide were employed for this purpose nih.gov. For instance, the reaction of propionitrile (B127096) with an ester in the presence of a suitable base would be a classical approach to the core structure of 2-(2-nitrophenyl)-3-oxopentanenitrile, prior to the introduction of the aryl group.

Another cornerstone of β-ketonitrile synthesis is the Thorpe-Ziegler reaction , an intramolecular cyclization of dinitriles, which, in its intermolecular version (the Thorpe reaction), involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can then be hydrolyzed to β-ketonitriles. While less direct for non-symmetrical products, the principles of nitrile activation and condensation are fundamental.

The Houben-Hoesch reaction represents another classical method, although it is primarily used for synthesizing aryl ketones from nitriles and activated arenes. This reaction, a variation of the Friedel-Crafts acylation, typically uses a Lewis acid catalyst and hydrogen chloride. While not a direct route to the target compound, it illustrates a classical method of combining nitrile and aryl functionalities.

A summary of common classical acylation reactions is presented below.

| Acylation Method | Typical Reagents | Key Features |

| Ester Condensation | Nitrile, Ester, Strong Base (e.g., NaNH₂, NaOEt, KOt-Bu) | A common and versatile method. Requires a strong base to generate the nitrile anion. nih.gov |

| Acid Chloride Acylation | Nitrile, Acid Chloride, Base | Highly reactive, but can be prone to side reactions and may require careful control of conditions. |

| Weinreb Amide Acylation | Nitrile Anion, Weinreb Amide | Known for preventing over-addition and producing ketones with high yields. |

Strategies for Introducing the 2-Nitrophenyl Moiety

The introduction of the 2-nitrophenyl group at the α-position of the β-ketonitrile core is a critical transformation. Modern organic synthesis offers several powerful methods for such C-C bond formations.

One of the most pertinent strategies for this purpose is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. VNS allows for the nucleophilic replacement of a hydrogen atom in electron-deficient aromatic rings, such as nitroarenes. In this context, the carbanion of a pre-formed β-ketonitrile, like 3-oxopentanenitrile (B1588766), can attack the nitrobenzene (B124822) ring, preferentially at positions ortho and para to the nitro group. The reaction requires the nucleophile to have a leaving group on the attacking carbon, which is then eliminated to restore aromaticity. This method provides a direct route to α-arylated products.

Another powerful technique is the palladium-catalyzed α-arylation of carbonyl compounds . This cross-coupling reaction has been extensively developed and allows for the formation of a bond between an enolate (or an equivalent) and an aryl halide. For the synthesis of this compound, this would involve the reaction of 3-oxopentanenitrile with a 2-nitroaryl halide (e.g., 1-halo-2-nitrobenzene) in the presence of a palladium catalyst and a suitable base. Recent advancements have focused on developing catalyst systems that are efficient for a wide range of substrates, including nitriles.

| Arylation Strategy | Key Reactants | Mechanism Highlights |

| Vicarious Nucleophilic Substitution (VNS) | β-ketonitrile precursor, Nitroarene, Strong Base | Nucleophilic addition of a carbanion to the nitroarene, followed by β-elimination to restore aromaticity. Direct substitution of hydrogen. |

| Palladium-Catalyzed α-Arylation | β-ketonitrile, 2-Nitroaryl Halide, Palladium Catalyst, Base | Oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the β-ketonitrile enolate and reductive elimination. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Research has shown that some reactions for synthesizing β-ketonitriles can be conducted under solvent-free conditions, often facilitated by catalysts or alternative energy sources rsc.org. When solvents are necessary, the focus shifts to environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2MeTHF), a solvent derivable from renewable resources, has been shown to be an effective medium for the synthesis of β-ketonitriles, sometimes offering higher yields than traditional solvents like tetrahydrofuran (B95107) (THF) nih.gov. The use of ionic liquids as recyclable reaction media has also been explored in related syntheses arabjchem.org.

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste. In the context of β-ketonitrile synthesis, several catalytic systems have been developed.

Palladium catalysis , as mentioned for α-arylation, allows for reactions to occur under milder conditions and with greater selectivity than many stoichiometric methods organic-chemistry.org.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of β-ketonitriles from aldehydes acs.org.

The use of reusable catalysts , such as chitosan (B1678972) or functionalized nanoparticles, is another important strategy. These catalysts can be recovered and reused, reducing waste and cost rsc.org. For example, Brønsted acidic ionic liquids have been used as recyclable promoters in related amide syntheses arabjchem.org.

Alternative energy sources can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation, which aligns with green chemistry principles.

Microwave irradiation has been successfully applied to the synthesis of β-ketonitriles and their derivatives. The rapid heating provided by microwaves can dramatically shorten reaction times from hours to minutes rsc.orgutsa.eduasianpubs.org.

Ultrasound irradiation (sonochemistry) is another non-classical energy source that promotes reactions through acoustic cavitation. This technique has been used to assist in the synthesis of various nitrile-containing compounds and heterocycles, often resulting in improved yields and faster reactions under milder conditions nih.govbeilstein-journals.org.

| Green Chemistry Approach | Example Application | Environmental Benefit |

| Benign Solvents | Use of 2-methyltetrahydrofuran (2MeTHF) instead of THF nih.gov. | Derived from renewables, less hazardous. |

| Catalysis | Palladium-catalyzed carbopalladation of dinitriles organic-chemistry.org. | High selectivity, mild conditions, reduced waste. |

| Alternative Energy | Microwave-assisted synthesis of β-ketonitriles utsa.edu. | Drastically reduced reaction times, energy efficiency. |

| Alternative Energy | Ultrasound-assisted synthesis of nitrile derivatives beilstein-journals.org. | Enhanced reaction rates, milder conditions. |

Regioselective and Stereoselective Synthesis Considerations

For a molecule like this compound, which possesses a stereocenter at the α-carbon, controlling the stereochemistry is a crucial aspect of its synthesis, particularly for pharmaceutical applications.

Regioselectivity is primarily a concern during the introduction of the 2-nitrophenyl group. In VNS, the substitution on nitrobenzene typically occurs at the ortho and para positions. The use of a pre-substituted nitroarene can direct the incoming nucleophile to a specific position. In palladium-catalyzed α-arylation, the regioselectivity is highly controlled by the starting materials (the specific aryl halide and the β-ketonitrile).

Stereoselectivity involves the creation of the chiral center at the C2 position in an enantiomerically enriched or pure form. Achieving this requires the use of asymmetric synthesis methodologies.

Asymmetric Catalysis: This is the most common approach. It involves using a chiral catalyst to influence the stereochemical outcome of the reaction. For the α-arylation step, chiral ligands can be used in conjunction with a palladium catalyst to induce enantioselectivity. Similarly, enantioselective cobalt-catalyzed rearrangements have been developed to produce enantioenriched α-aryl ketones, a strategy that could potentially be adapted chemrxiv.org.

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the β-ketonitrile precursor. This auxiliary directs the stereochemistry of the arylation reaction and is then removed in a subsequent step.

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for creating chiral molecules. For instance, the asymmetric reduction of β-ketonitriles using recombinant carbonyl reductases can produce optically pure β-hydroxy carboxylic acids, demonstrating the potential of enzymes in manipulating these structures acsgcipr.org.

The development of stereoselective routes to α,α-disubstituted ketones is challenging due to the potential for racemization of the product nih.gov. Therefore, the choice of base, solvent, and temperature is critical in maintaining the stereochemical integrity of the newly formed chiral center.

Advanced Computational Chemistry Studies of 2 2 Nitrophenyl 3 Oxopentanenitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to determine the electronic structure of molecules, from which numerous properties can be derived.

Geometry Optimization and Conformational Landscapes

A primary step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy conformation. This process is crucial for understanding a molecule's shape and how it might interact with other molecules. For a flexible molecule like 2-(2-Nitrophenyl)-3-oxopentanenitrile , this would also involve a detailed exploration of its conformational landscape to identify various stable isomers and the energy barriers between them. No such studies have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will behave in a chemical reaction. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. Without dedicated DFT calculations, the specific energies of these orbitals and the resulting energy gap for This compound remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. This color-coded map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, offering critical insights into intermolecular interactions and chemical reactivity. An MEP surface map for This compound has not been computationally generated or published.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, which can then be used to validate and interpret experimental results.

Computational IR and NMR Chemical Shift Prediction

DFT calculations can accurately predict vibrational frequencies (corresponding to peaks in an Infrared spectrum) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are powerful tools for confirming the structure of a synthesized compound. For This compound , no such theoretical spectroscopic data has been reported in the literature.

Time-Dependent DFT (TD-DFT) for UV-Vis Transitions

To understand a molecule's electronic absorption properties, such as those measured by UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic transitions, corresponding to the wavelengths of light a molecule absorbs. This information is crucial for applications in materials science and photochemistry. The electronic transition properties of This compound have not been investigated via TD-DFT in any available research.

Computational Elucidation of Reaction Mechanisms and Transition States

The investigation of a chemical reaction using computational methods involves mapping out the potential energy surface (PES) that connects reactants to products. Key points on this surface are the energy minima, which correspond to stable molecules and intermediates, and saddle points, which represent transition states. A transition state is the highest energy point along the lowest energy path from reactants to products.

For a molecule like this compound, computational studies would likely focus on its synthesis or subsequent reactions. For instance, if it were formed via a Michael addition or a similar carbon-carbon bond-forming reaction, density functional theory (DFT) calculations could be employed to model the step-by-step process. Researchers would identify the structures of the reactants, any intermediates, the transition state(s), and the final product. By calculating the energy of each of these structures, a reaction energy profile can be constructed, providing a detailed picture of the mechanism.

Activation Energy and Reaction Pathway Determinations

The activation energy (Ea) is a critical kinetic parameter that determines the rate of a chemical reaction; it is the energy difference between the reactants and the transition state. Computational chemists determine this value by first optimizing the geometries of the reactant molecules and the transition state structure.

A transition state search algorithm, such as the Berny optimization or a synchronous transit-guided quasi-Newton (STQN) method, is used to locate the saddle point on the potential energy surface. Once located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate (e.g., the breaking and forming of specific bonds).

The electronic energies of the optimized reactant and transition state structures are then calculated at a high level of theory and with a suitable basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP). The activation energy is the difference between these two energy values.

Multiple reaction pathways are often possible. For example, different stereochemical outcomes (e.g., R vs. S enantiomers or syn vs. anti diastereomers) would proceed through different transition states. By calculating the activation energy for each competing pathway, a theoretical prediction of the major product can be made, as the pathway with the lowest activation energy will be kinetically favored.

Table 1: Hypothetical Activation Energies for Competing Reaction Pathways

| Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | TS-A | 15.2 | Major Product |

| Pathway B | TS-B | 18.5 | Minor Product |

| Pathway C | TS-C | 22.1 | Negligible |

This table is illustrative and does not represent real data for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. NCI analysis is a computational technique used to visualize and characterize these weak interactions in real space.

The method is based on the electron density (ρ) and its derivatives. Specifically, it involves plotting the reduced density gradient (RDG) against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ).

The resulting 3D plot provides a visual map of non-covalent interactions within the molecule:

Strong, attractive interactions (like hydrogen bonds) appear as blue or green surfaces.

Weak van der Waals interactions are typically shown in green.

Strong, repulsive interactions (steric clashes) are represented by red or brown surfaces.

For this compound, NCI analysis could reveal intramolecular hydrogen bonds between the nitro group and nearby protons, or stabilizing van der Waals interactions between the phenyl ring and the pentanenitrile chain. In the context of a reaction, NCI analysis of the transition state can be particularly insightful, revealing the specific weak interactions that stabilize the transition state and influence the reaction's selectivity.

Table 2: Hypothetical Non-Covalent Interaction (NCI) Analysis Summary

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Color Code | Location in Molecule |

| Steric Repulsion | > 0 | Red | Between nitro group and ethyl group |

| van der Waals | ≈ 0 | Green | Phenyl ring π-stacking interactions |

| Hydrogen Bond | < 0 | Blue | Between ortho-nitro O and a C-H proton |

This table is illustrative and does not represent real data for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.